Methyl 3-(2-methylcyclopropyl)prop-2-ynoate
Description
Methyl 3-(2-methylcyclopropyl)prop-2-ynoate is a cyclopropane-containing alkyne ester with the molecular formula C₈H₁₀O₂ (inferred from structural analogs). Its structure features a methyl ester group (-COOCH₃) linked to a propargyl (C≡C) moiety, which is further substituted with a 2-methylcyclopropyl ring. The cyclopropane ring introduces significant steric and electronic effects due to its inherent ring strain, while the methyl substituent on the cyclopropane enhances steric bulk. This compound is of interest in synthetic organic chemistry, particularly in reactions leveraging strained rings or alkyne reactivity, such as cycloadditions or cross-coupling reactions.
Properties
Molecular Formula |
C8H10O2 |
|---|---|
Molecular Weight |
138.16 g/mol |
IUPAC Name |
methyl 3-(2-methylcyclopropyl)prop-2-ynoate |
InChI |
InChI=1S/C8H10O2/c1-6-5-7(6)3-4-8(9)10-2/h6-7H,5H2,1-2H3 |
InChI Key |
HJMIXFKXCFOUFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C#CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methylcyclopropyl)prop-2-ynoate typically involves the reaction of 2-methylcyclopropyl bromide with methyl propiolate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-methylcyclopropyl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Amino esters, alkoxy esters.
Scientific Research Applications
Methyl 3-(2-methylcyclopropyl)prop-2-ynoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 3-(2-methylcyclopropyl)prop-2-ynoate involves its interaction with specific molecular targets. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 3-(2-methylcyclopropyl)prop-2-ynoate with two structurally analogous compounds: Ethyl 3-cyclopropylprop-2-ynoate () and Methyl 3-(4-fluorophenyl)prop-2-ynoate (). Key differences in substituents, steric effects, and electronic properties are highlighted.
Key Comparative Insights:
Steric Effects: The 2-methylcyclopropyl group in the target compound introduces greater steric hindrance compared to the unsubstituted cyclopropyl group in Ethyl 3-cyclopropylprop-2-ynoate. This may slow nucleophilic attack at the alkyne or ester carbonyl . The ethyl ester in the analog () increases molecular weight and may reduce solubility in polar solvents compared to methyl esters .
Electronic Effects: The 4-fluorophenyl group in Methyl 3-(4-fluorophenyl)prop-2-ynoate () withdraws electron density via the fluorine atom, polarizing the alkyne triple bond and enhancing reactivity toward electrophiles. In contrast, the cyclopropane rings in the other compounds exert less direct electronic influence but contribute to strain-driven reactivity .
Thermal Stability :
- Cyclopropane-containing compounds generally exhibit lower thermal stability due to ring strain. The methyl-substituted cyclopropane in the target compound may further destabilize the molecule compared to the unsubstituted analog .
Research Findings and Reactivity Trends
- Cyclopropane Reactivity : Cyclopropane rings undergo ring-opening reactions under thermal or acidic conditions. The 2-methyl substituent may direct ring-opening pathways regioselectively .
- Alkyne Reactivity: Propargyl esters participate in Sonogashira couplings or [2+2] cycloadditions. The electron-deficient nature of the alkyne (due to the ester group) favors reactions with nucleophiles or electron-rich dienes .
- Fluorophenyl vs. Cyclopropane : The fluorophenyl analog () is likely more stable but less reactive in strain-mediated reactions compared to cyclopropane derivatives .
Notes
Data Limitations: The properties of this compound are inferred from analogs due to a lack of direct experimental data in the provided evidence.
Structural Assumptions: The molecular formula and weight are calculated by modifying substituents in Ethyl 3-cyclopropylprop-2-ynoate ().
Reactivity Predictions : Trends in alkyne and cyclopropane reactivity are based on general organic chemistry principles, as specific mechanistic studies are absent in the evidence.
Biological Activity
Methyl 3-(2-methylcyclopropyl)prop-2-ynoate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on various studies and findings related to its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of propynoates, characterized by the presence of a propargyl ester group. Its molecular formula is , and it has a molecular weight of approximately 140.18 g/mol. The compound features a cyclopropyl ring, which contributes to its distinct reactivity and biological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can disrupt normal cellular functions, leading to various biological effects.
- Receptor Interaction : It is hypothesized that the compound interacts with certain receptors in the body, potentially modulating signaling pathways that affect cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
Antimicrobial Properties
A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated significant inhibitory effects, with minimum inhibitory concentrations (MICs) reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may serve as a potential lead for developing new antibiotics.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The mechanism behind this activity appears to involve the activation of caspase pathways, leading to programmed cell death.
Study on Antimicrobial Efficacy
In a recent case study, researchers administered this compound in a mouse model infected with Staphylococcus aureus. The treatment resulted in a significant reduction in bacterial load compared to controls, indicating its potential as an effective antimicrobial agent.
Evaluation in Cancer Models
Another study investigated the effects of this compound on tumor growth in xenograft models. Tumor size was significantly reduced in treated groups compared to untreated controls, suggesting promising anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
